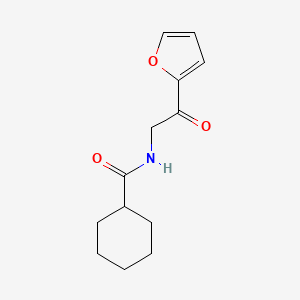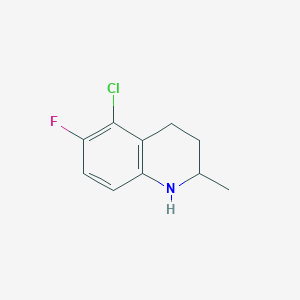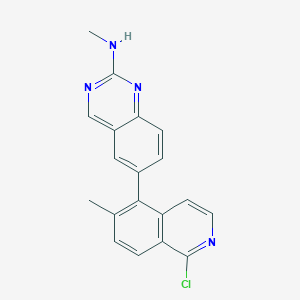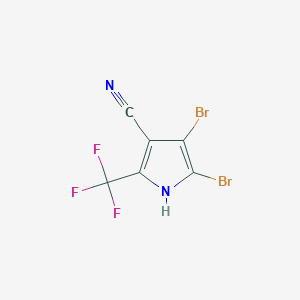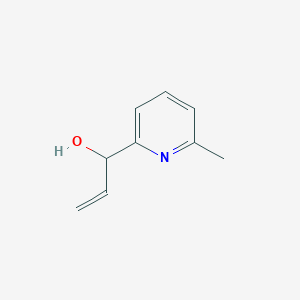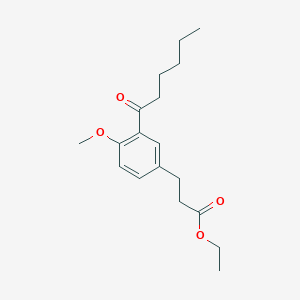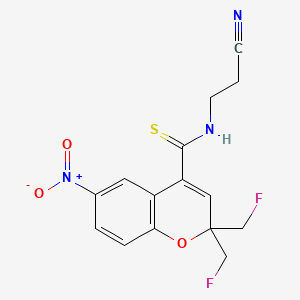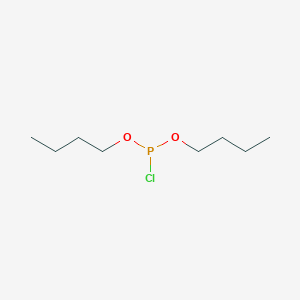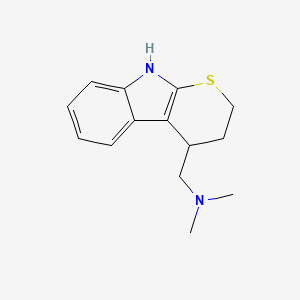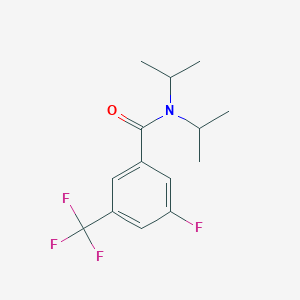![molecular formula C13H23NO2 B8593535 [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol](/img/structure/B8593535.png)
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol is a complex organic compound that features a cyclopropyl group, an oxetane ring, and a cyclohexyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and a dehydrating agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Coupling with Cyclohexylamine: The oxetane and cyclopropyl intermediates are then coupled with cyclohexylamine under appropriate conditions to form the desired amine.
Reduction to Methanol: The final step involves the reduction of the amine to the corresponding methanol derivative using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine or alkane derivatives.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and autoimmune diseases.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high strength and flexibility.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)amine: Similar structure but with an amine group instead of a methanol group.
(4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. The combination of the cyclopropyl, oxetane, and cyclohexyl groups also contributes to its distinct properties and makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
[4-[cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol |
InChI |
InChI=1S/C13H23NO2/c15-7-10-1-3-11(4-2-10)14(12-5-6-12)13-8-16-9-13/h10-13,15H,1-9H2 |
Clé InChI |
RILBCRXXBIWQTK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CO)N(C2CC2)C3COC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
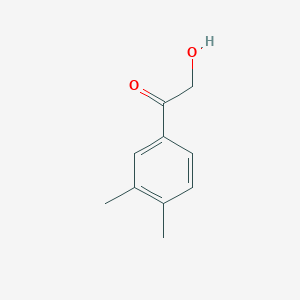
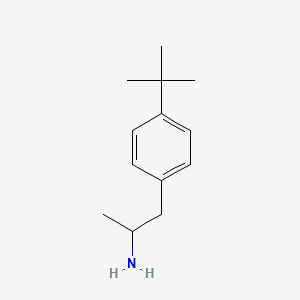
![Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8593490.png)

